N-(2-pyridylmethyl)trimethylenediamine
Overview
Description
N-(2-pyridylmethyl)trimethylenediamine: is an organic compound with the molecular formula C9H15N3. It is characterized by the presence of a pyridine ring attached to a trimethylenediamine backbone. This compound is known for its versatility in forming stable complexes with various metals, making it valuable in catalysis and supramolecular chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Method: One common method involves the alkylation of primary (2-pyridyl)methylamine with two equivalents of 2-(chloromethyl)pyridine in an aqueous sodium hydroxide solution.
Reductive Amination: Another method is the reductive amination of pyridine aldehyde precursors using sodium triacetoxyborohydride.
Industrial Production Methods: While specific industrial production methods for N-(2-pyridylmethyl)trimethylenediamine are not extensively documented, the aforementioned synthetic routes can be scaled up for industrial applications, ensuring efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-pyridylmethyl)trimethylenediamine can undergo oxidation reactions, particularly when complexed with transition metals.
Substitution: This compound can participate in nucleophilic substitution reactions, especially in the presence of electron-donating groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium diisopropylamide.
Major Products:
Oxidation: The major products of oxidation reactions are often metal-oxide complexes.
Substitution: Substitution reactions typically yield derivatives with modified functional groups, enhancing the compound’s reactivity and stability.
Scientific Research Applications
Chemistry:
Biology and Medicine:
Anticancer Activity: This compound has shown potential anticancer activity, particularly in osteosarcoma cell lines.
Industry:
Mechanism of Action
The mechanism by which N-(2-pyridylmethyl)trimethylenediamine exerts its effects involves its ability to form stable complexes with transition metals. These metal complexes can participate in various catalytic cycles, facilitating reactions such as polymerization and hydrogen evolution. The molecular targets include metal ions, and the pathways involved often relate to redox reactions and coordination chemistry .
Comparison with Similar Compounds
Tris(2-pyridylmethyl)amine: Known for its versatility in forming stable tetradentate complexes with metals.
N,N,N’,N’-Tetrakis(2-pyridylmethyl)ethylenediamine: Used as a high-affinity chelator of heavy metals.
Uniqueness: N-(2-pyridylmethyl)trimethylenediamine is unique due to its specific structure, which allows for the formation of stable complexes with a wide range of metals. This versatility makes it particularly valuable in catalysis and supramolecular chemistry, where precise control over metal coordination is essential .
Properties
IUPAC Name |
N'-(pyridin-2-ylmethyl)propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c10-5-3-6-11-8-9-4-1-2-7-12-9/h1-2,4,7,11H,3,5-6,8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAKXGRIFZNJJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10603384 | |
Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20948-06-5 | |
Record name | N~1~-[(Pyridin-2-yl)methyl]propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10603384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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